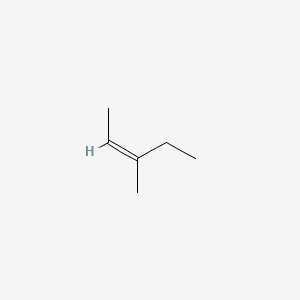

cis-3-Methyl-2-pentene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73911. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQGRRJLJLVQAQ-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883604 | |

| Record name | 2-Pentene, 3-methyl-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-62-3, 922-61-2 | |

| Record name | cis-3-Methyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentene, 3-methyl-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Methyl-2-pentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentene, 3-methyl-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentene, 3-methyl-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to cis-3-Methyl-2-pentene (CAS 922-62-3)

Introduction

This compound, identified by the CAS number 922-62-3, is a six-carbon aliphatic alkene characterized by a double bond between the second and third carbon atoms, with a methyl group and an ethyl group positioned in a cis (or Z) configuration across the double bond.[1][2] As a member of the hexene isomer family, it serves as a fundamental building block in organic synthesis and as a reference compound in petrochemical and analytical studies.[3] Its specific stereochemistry influences its physical properties and reactivity, making it a subject of interest for stereoselective synthesis and mechanistic investigations. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and handling for professionals in research and development.

Physicochemical and Spectroscopic Data

The identity and purity of this compound are established through its distinct physical properties and spectroscopic signatures. This data is crucial for its proper handling, application in reactions, and analytical identification.

Physical Properties

The compound is a clear, colorless, and highly volatile liquid.[4][5] It is insoluble in water but soluble in common organic solvents like alcohol, acetone, and ether.[4]

| Property | Value | Source(s) |

| CAS Number | 922-62-3 | [1][6] |

| Molecular Formula | C₆H₁₂ | [1][6][7] |

| Molecular Weight | 84.16 g/mol | [1][6] |

| Boiling Point | 67-68 °C | [7][8] |

| Melting Point | -134.8 °C | [9] |

| Density | 0.692 - 0.695 g/mL at 20 °C | [7][8][9] |

| Refractive Index (n²⁰/D) | 1.402 | [9] |

Spectroscopic Profile

Spectroscopic data provides the definitive structural confirmation of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key features would include signals for the two vinyl protons and the various aliphatic protons, with coupling patterns that help confirm the connectivity and stereochemistry.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display six unique signals, corresponding to each carbon atom in the molecule, with chemical shifts indicative of their sp² or sp³ hybridization.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorption bands typical for an alkene. A key feature is the C=C stretching vibration, which is expected around 1650-1670 cm⁻¹. Additionally, C-H stretching vibrations for the vinyl hydrogens appear just above 3000 cm⁻¹.[2]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 84. The fragmentation pattern provides further structural information, with common losses of alkyl fragments.[2] The NIST Chemistry WebBook is an authoritative source for reference spectra.[2]

Synthesis Methodologies

The controlled synthesis of this compound, with its specific stereochemistry, requires careful selection of reaction pathways. While several methods can produce hexene isomers, achieving high stereoselectivity for the cis form is paramount.

The Wittig Reaction: A Stereoselective Approach

The Wittig reaction is a premier method for alkene synthesis, offering significant control over the double bond's geometry.[10][11][12] It involves the reaction of a phosphorus ylide with an aldehyde or ketone.[12][13][14] For this compound, the key is the use of a non-stabilized ylide, which preferentially proceeds through a specific transition state to yield the (Z)-alkene.[10][12]

The synthesis can be envisioned via the reaction of ethyltriphenylphosphonium bromide with propanal. The non-stabilized ylide formed from the phosphonium salt reacts under specific conditions to favor the cis product.

Causality : The stereochemical outcome of the Wittig reaction is kinetically controlled. Non-stabilized ylides react rapidly with aldehydes, forming an oxaphosphetane intermediate.[12][14] Under lithium-salt-free conditions, the cycloaddition and subsequent collapse to the alkene and triphenylphosphine oxide are concerted and favor the formation of the cis (or Z) isomer.[12]

Caption: Workflow for the Wittig synthesis of this compound.

Dehydration of Alcohols: A Less Selective Route

Another classic method for alkene synthesis is the acid-catalyzed dehydration of alcohols.[15] For example, the dehydration of 3-methyl-3-pentanol or 3-methyl-2-pentanol can yield 3-methyl-2-pentene.[15][16][17]

Trustworthiness Issue : This method is generally not preferred for preparing a specific stereoisomer. The reaction proceeds through a carbocation intermediate, which can lead to a mixture of products according to Zaitsev's rule (favoring the most substituted alkene).[18] This results in the formation of both cis and trans isomers of 3-methyl-2-pentene, as well as other constitutional isomers like 2-ethyl-1-butene, making preparative separation difficult and reducing the yield of the desired cis product.

Experimental Protocols

The following protocols are provided as validated starting points for laboratory work. All operations should be conducted by trained personnel in a well-ventilated chemical fume hood, adhering to all safety precautions.

Protocol: Wittig Synthesis of this compound

This protocol describes the formation of the alkene from an appropriate ylide and aldehyde.

-

Ylide Preparation :

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), via syringe.

-

Allow the resulting deep red or orange mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.

-

-

Reaction with Aldehyde :

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise.

-

Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

-

Workup and Isolation :

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with a nonpolar solvent like pentane or diethyl ether (3x).[13]

-

Combine the organic layers and wash with brine.[13]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator). Caution: The product is highly volatile.

-

-

Purification :

Protocol: GC-MS Analysis of this compound

This protocol outlines a general method for the qualitative and quantitative analysis of the compound.[19][20]

-

Sample Preparation :

-

Prepare a stock solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of ~1000 µg/mL.

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).[19]

-

-

Instrument Parameters (Typical) :

-

GC Column : Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Port : Temperature set to 250 °C; Split mode (e.g., 50:1 split ratio); Injection volume 1 µL.[19]

-

Oven Program : Initial temperature of 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 200 °C.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Ion Source : Electron Ionization (EI) at 70 eV; Temperature 230 °C.[19][20]

-

Mass Analyzer : Quadrupole; Scan range m/z 35-200.[19]

-

-

Data Analysis :

-

Identification : Identify the this compound peak based on its retention time. Confirm identity by comparing its mass spectrum to a reference library (e.g., NIST). The molecular ion (m/z 84) and key fragment ions should be present.

-

Quantification : Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 84 or a major fragment) against the concentration of the standards. Determine the concentration in unknown samples via this curve.[19]

-

Caption: General workflow for the GC-MS analysis of volatile compounds.

Chemical Reactivity and Applications

Key Reactions

As a tri-substituted alkene, this compound undergoes typical electrophilic addition reactions.

-

Hydroboration-Oxidation : Reaction with borane (B₂H₆) followed by oxidation with hydrogen peroxide and NaOH results in the anti-Markovnikov addition of water across the double bond. This yields (2R,3R)- and (2S,3S)-3-methyl-2-pentanol as the major products.[21]

-

Halogenation : The addition of bromine (Br₂) proceeds via a bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.

-

Acid-Catalyzed Reactions : In the presence of strong acids, the alkene can be protonated to form a tertiary carbocation, which can then react with nucleophiles or be used in carbonylation reactions.[22]

Industrial and Research Applications

-

Chemical Intermediate : It is a valuable intermediate in the synthesis of fine chemicals. For instance, it is a key precursor for producing 2-ethyl-2-methylbutanoic acid, a compound used in the formulation of certain herbicides.[22]

-

Fuel Component : As a C6 hydrocarbon, it is a component of gasoline.[1][3]

-

Research : It is used in fundamental studies of reaction mechanisms, such as the photosensitized oxidation of alkenes within zeolite frameworks.[23]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

Hazard Identification

The compound is classified as highly flammable and poses several health risks.

| Hazard Class | GHS Classification | Precautionary Codes |

| Physical Hazard | Highly Flammable Liquid and Vapor (H225) | P210, P233, P240, P241, P242, P243 |

| Health Hazard | Aspiration Hazard (H304) | P301+P316, P331 |

| Skin Irritation (H315) | P280, P302+P352 | |

| May cause drowsiness or dizziness (H336) | P261, P304+P340 |

Data synthesized from multiple safety data sheets.[1][24][25][26]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle only in a chemical fume hood with explosion-proof ventilation to keep vapor concentrations below exposure limits.[4][25]

-

Handling : The material is highly volatile and flammable; keep away from heat, sparks, open flames, and other ignition sources.[24][25] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding all equipment.[4][24]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[4][24]

-

Skin Protection : Wear chemical-resistant gloves (e.g., PVC or nitrile) and flame-retardant protective clothing.[4][24]

-

Respiratory Protection : If ventilation is inadequate, use a full-face respirator with an appropriate organic vapor cartridge.[24]

-

Storage and Disposal

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7][24][26] Store locked up.[24]

-

Disposal : Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[24] Do not empty into drains.[7]

References

-

Organic Chemistry Portal. Wittig Reaction . [Link]

-

University of Colorado, Boulder. Synthesis of an Alkene via the Wittig Reaction . [Link]

-

University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes . [Link]

-

Chem Help ASAP. Wittig reaction for alkene synthesis . [Link]

-

Wikipedia. Wittig reaction . [Link]

-

ChemBK. 3-Methyl-cis-2-pentene . [Link]

-

University of Calgary. Dehydration of 3-methyl-3-pentanol . [Link]

-

Brainly. What is the major organic product that is formed when 3-methyl-3-pentanol undergoes dehydration . [Link]

-

Stenutz. This compound . [Link]

-

Airgas. Safety Data Sheet - C6 Olefins . [Link]

-

Brainly. Write the structures of the three olefins produced by the dehydration of 3-methyl-3-pentanol . [Link]

-

PubChem, National Institutes of Health. 3-Methyl-2-pentene . [Link]

-

PubChem, National Institutes of Health. 2-Pentene, 3-methyl-, (2Z)- . [Link]

-

PrepChem.com. Synthesis of 3-methyl-2-pentene . [Link]

-

Chegg. What is the major product of the following reaction? Starting material: this compound . [Link]

- Google Patents. US5463157A - Process for preparing 3-methyl-2-pentene.

-

Chegg. Acid-catalyzed dehydration of 3-methyl-2-pentanol gives three alkenes . [Link]

-

Filo. Acid catalyst dehydration of 3 methyl 2 pentanol gives a mixture of alkenes . [Link]

-

LookChem. This compound . [Link]

-

S. D. Jovanović, et al. Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils . Journal of the Serbian Chemical Society. [Link]

-

NIST. 2-Pentene, 3-methyl-, (Z)- in the NIST Chemistry WebBook . [Link]

Sources

- 1. 2-Pentene, 3-methyl-, (2Z)- | C6H12 | CID 643935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pentene, 3-methyl-, (Z)- [webbook.nist.gov]

- 3. 3-Methyl-2-pentene | C6H12 | CID 12014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 922-62-3 [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. brainly.com [brainly.com]

- 16. brainly.com [brainly.com]

- 17. Solved Acid-catalyzed dehydration of 3-methyl-2-pentanol | Chegg.com [chegg.com]

- 18. Acid catalyst dehydration of 3 methyl 2 pentanol gives a mixture of alken.. [askfilo.com]

- 19. benchchem.com [benchchem.com]

- 20. hrcak.srce.hr [hrcak.srce.hr]

- 21. Solved What is the major product of the following reaction? | Chegg.com [chegg.com]

- 22. US5463157A - Process for preparing 3-methyl-2-pentene - Google Patents [patents.google.com]

- 23. 3-甲基-2-戊烯(顺反异构体混合物) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 24. echemi.com [echemi.com]

- 25. dept.harpercollege.edu [dept.harpercollege.edu]

- 26. pfaltzandbauer.com [pfaltzandbauer.com]

molecular weight of cis-3-Methyl-2-pentene

An In-Depth Technical Guide to the Physicochemical Properties of cis-3-Methyl-2-pentene

Executive Summary

This compound, a six-carbon acyclic alkene, serves as a fundamental building block and reference compound in various sectors of chemical research and industry. Its specific stereochemistry and physicochemical properties dictate its reactivity, utility, and handling requirements. This technical guide provides a comprehensive overview of this compound, focusing on its molecular weight and associated properties. It is intended for researchers, chemists, and drug development professionals who require precise data for experimental design, process development, and safety assessments. We will delve into its chemical identity, core physical constants, analytical characterization methods, and critical safety protocols, grounding all claims in authoritative data.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all scientific work. This compound is systematically named according to IUPAC nomenclature, which defines its structure and the spatial arrangement of its substituents around the carbon-carbon double bond.

-

IUPAC Name: (2Z)-3-Methylpent-2-ene

-

Synonyms: (Z)-3-Methyl-2-pentene, cis-3-Methylpent-2-ene[1]

The designation "cis" or "(Z)" indicates that the higher-priority substituent groups on each carbon of the double bond are on the same side. For 3-methyl-2-pentene, this means the methyl group on C2 and the ethyl group on C3 are on the same side of the double bond's plane.

Sources

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Physicochemical Properties and Experimental Determination of the Boiling Point of cis-3-Methyl-2-pentene

Publication Date: December 31, 2025

Abstract

This technical guide provides a comprehensive analysis of the boiling point of this compound, a volatile organic compound of interest in various research and industrial applications. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings that govern the boiling points of alkene isomers, offers a comparative analysis with its trans counterpart, and provides detailed, field-proven protocols for its experimental determination. By integrating fundamental principles with practical methodologies, this guide serves as an essential resource for the accurate characterization of this and similar chemical entities.

Introduction: The Significance of Precise Boiling Point Determination

The boiling point of a substance is a fundamental physical property that provides critical insights into its volatility, purity, and intermolecular forces. For a compound like this compound, an alkene with applications in organic synthesis and as a potential component in fuel mixtures, the precise determination of its boiling point is paramount for process design, safety protocols, and quality control. This guide will explore the nuances of this property, with a specific focus on the influence of stereoisomerism on the boiling points of alkenes.

Theoretical Framework: Understanding the Boiling Point of Alkene Isomers

The boiling point of an alkene is primarily influenced by the strength of its intermolecular forces, which are, in turn, dictated by its molecular structure.[1] Several key factors come into play:

-

Molecular Weight and Chain Length: As the number of carbon atoms in an alkene chain increases, the molecule's surface area and the number of electrons increase. This leads to stronger van der Waals dispersion forces, the primary intermolecular force in nonpolar molecules like alkenes, resulting in a higher boiling point.[2][3]

-

Branching: Increased branching in the carbon chain generally leads to a lower boiling point.[1][2] This is because branching creates a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces.

-

Cis/Trans Isomerism: The geometric arrangement of substituents around the carbon-carbon double bond significantly impacts the physical properties of alkenes.[4]

-

Cis Isomers: In cis isomers, the substituent groups are on the same side of the double bond. This arrangement often results in a net molecular dipole moment, as the individual bond dipoles do not cancel each other out. This leads to weak dipole-dipole interactions in addition to the London dispersion forces, generally resulting in a slightly higher boiling point compared to the corresponding trans isomer.[2][4]

-

Trans Isomers: In trans isomers, the substituent groups are on opposite sides of the double bond. This more symmetrical structure often leads to a cancellation of bond dipoles, resulting in a zero or very small net molecular dipole moment. Consequently, the intermolecular forces are primarily London dispersion forces.[5]

-

The interplay of these factors determines the boiling point of a specific alkene isomer. The following diagram illustrates the logical relationship between molecular structure and boiling point.

Caption: Factors influencing the boiling point of alkenes.

Physicochemical Properties of 3-Methyl-2-pentene Isomers

A comparative analysis of the physical properties of cis- and trans-3-Methyl-2-pentene highlights the impact of stereoisomerism.

| Property | This compound | trans-3-Methyl-2-pentene |

| CAS Number | 922-62-3[6][7] | 616-12-6 |

| Molecular Formula | C₆H₁₂[6][7] | C₆H₁₂[8] |

| Molecular Weight | 84.16 g/mol [6][9] | 84.16 g/mol |

| Boiling Point | 67-68 °C[6][7], 70 °C[10] | 64.6 °C[8], 70 °C, 70-72 °C |

| Melting Point | -135 °C[10], -134.84 °C[6] | - |

| Density | 0.692 g/mL at 20 °C[6][7] | 0.695 g/cm³[8], 0.696 g/mL at 20 °C |

| Refractive Index | n20/D 1.402[6] | n20/D 1.405 |

Note: The reported values for boiling points can vary slightly between different sources, likely due to variations in experimental conditions and purity of the samples.

Experimental Determination of Boiling Point: Protocols and Best Practices

The accurate experimental determination of the boiling point of this compound requires meticulous technique and an understanding of the principles behind the chosen method. Due to its volatile and flammable nature, appropriate safety precautions must be taken.[9]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.

-

Keep the compound away from ignition sources as it is highly flammable.[7]

-

Ensure that all glassware is free of cracks and defects.

Recommended Method: The Thiele Tube Method

For small sample volumes, the Thiele tube method is a highly efficient and accurate technique for determining the boiling point.[11]

This method is based on the definition of the boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12] An inverted capillary tube traps the vapor of the heated sample. When the sample's vapor pressure equals the atmospheric pressure, a steady stream of bubbles will emerge. Upon cooling, the liquid will be drawn back into the capillary tube at the precise moment the vapor pressure equals the atmospheric pressure; this temperature is the boiling point.[11][13]

Caption: Workflow for boiling point determination using the Thiele tube method.

-

Sample Preparation:

-

Seal one end of a capillary tube by heating it in the flame of a Bunsen burner until the glass melts and closes the opening.

-

Add approximately 0.5 mL of this compound to a small test tube (fusion tube).

-

Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

-

Apparatus Assembly:

-

Attach the fusion tube to a thermometer using a rubber band or a small piece of wire. The bottom of the fusion tube should be level with the thermometer bulb.

-

Clamp a Thiele tube to a ring stand and fill it with a high-boiling, non-flammable liquid (e.g., mineral oil or silicone oil) to a level just above the side arm.

-

Insert the thermometer and the attached fusion tube into the Thiele tube, ensuring the sample is immersed in the oil.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a micro-burner. The shape of the Thiele tube is designed to ensure uniform heating of the oil bath through convection.

-

As the temperature rises, air trapped in the capillary tube will expand and be expelled as bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor of the sample has displaced all the air.

-

-

Cooling and Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[11][12]

-

Record this temperature. For enhanced accuracy, repeat the determination.

-

Alternative Method: Simple Distillation

For larger sample volumes (≥ 5 mL), a simple distillation can be used to determine the boiling point.[14][15]

Distillation separates components of a liquid mixture based on differences in their boiling points. For a pure substance, the temperature of the vapor will remain constant throughout the distillation process, and this temperature is the boiling point.[15]

-

Apparatus Setup:

-

Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Place the sample in the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

-

Distillation:

-

Heat the distillation flask gently.

-

As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser.

-

Record the temperature when the first drop of distillate is collected in the receiving flask.

-

Continue to monitor the temperature. For a pure compound, the temperature should remain constant throughout the distillation. This constant temperature is the boiling point.

-

Record the barometric pressure, as boiling point is pressure-dependent.

-

Conclusion

The boiling point of this compound is a key physicochemical parameter that is influenced by its specific molecular geometry. Understanding the theoretical principles that differentiate its boiling point from that of its trans isomer is crucial for the interpretation of experimental data. The Thiele tube and simple distillation methods, when performed with care and precision, provide reliable means of determining this important property. This guide provides the necessary theoretical background and practical protocols to empower researchers in their characterization of this and other volatile organic compounds.

References

- Physical Properties of Alkenes. (n.d.). OpenOChem Learn.

- trans-3-methyl-2-pentene. (n.d.). Chemsrc.

- Boiling points in alkenes and factors affecting it. (2025, October 13). Filo.

- Physical Properties of Alkenes: Polarity, Boiling Point & Trends. (n.d.). Vedantu.

- trans-3-Methyl-2-pentene. (n.d.). TCI Chemicals.

- This compound. (n.d.). Stenutz.

- This compound. (n.d.). Santa Cruz Biotechnology.

- 3-Methyl-cis-2-pentene. (n.d.). ChemBK.

- This compound. (n.d.). ChemicalBook.

- How do stereoisomers in alkenes affect their chemical behavior? (n.d.). TutorChase.

- This compound. (n.d.). LookChem.

- Physical Properties of Alkenes. (2023, January 22). Chemistry LibreTexts.

- (Z)-3-Methyl-2-pentene. (n.d.). chemBlink.

- cis-3-methylpent-2-ene. (n.d.). Stenutz.

- 3-Methyl-2-pentene, mixture of cis and trans. (n.d.). Sigma-Aldrich.

- Boiling Points - Concept. (2020, March 26). JoVE.

- trans-3-Methyl-2-pentene. (n.d.). Sigma-Aldrich.

- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.

- Determination of a Boiling Point - Experiment. (n.d.). Vernier.

- 2-Pentene, 3-methyl-, (E)-. (n.d.). NIST WebBook.

- Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.

- Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

Sources

- 1. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 2. boiling points in alkenes and factors affecting it | Filo [askfilo.com]

- 3. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]

- 4. tutorchase.com [tutorchase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chembk.com [chembk.com]

- 7. This compound | 922-62-3 [chemicalbook.com]

- 8. trans-3-methyl-2-pentene | CAS#:922-61-2 | Chemsrc [chemsrc.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. This compound [stenutz.eu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. vernier.com [vernier.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Density of cis-3-Methyl-2-pentene

This guide provides a comprehensive technical overview of the density of this compound, a critical physicochemical property for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding and accurately determining the density of this acyclic alkene is fundamental for reaction stoichiometry, fluid dynamics modeling, and ensuring product purity and consistency.

Introduction to this compound and the Significance of Density

This compound (CAS No: 922-62-3) is a volatile, colorless organic compound with the molecular formula C₆H₁₂.[1][2] As an alkene, its utility spans from being a starting material in organic synthesis to a component in complex chemical mixtures.

Density, an intrinsic physical property defined as mass per unit volume, is a cornerstone of chemical characterization. For a compound like this compound, precise density values are paramount for:

-

Purity Assessment: Variations in density can indicate the presence of impurities or isomeric contamination.

-

Stoichiometric Calculations: Converting between mass and volume is essential for accurate molar calculations in reaction design.

-

Process Engineering: Density data is critical for designing and scaling up processes involving fluid transport and storage.

-

Quality Control: Ensuring batch-to-batch consistency in manufacturing processes relies on stable physical parameters like density.

This document delves into the reported density values, the factors influencing this property, and rigorous experimental protocols for its determination in a laboratory setting.

Physicochemical Properties of this compound

A summary of the key physicochemical data for this compound is presented below. It is important to note the slight variations in reported density values across different sources, which may stem from differences in measurement conditions or sample purity.

| Property | Value | Source(s) |

| CAS Number | 922-62-3 | [1][2][3] |

| Molecular Formula | C₆H₁₂ | [1][2] |

| Molecular Weight | 84.16 g/mol | [3][4][5] |

| Density | 0.692 g/mL at 20°C | [1][3] |

| 0.694 g/mL | [6] | |

| 0.695 g/cm³ | [2] | |

| Boiling Point | 67-68 °C | [1][3] |

| Melting Point | -134.8 °C to -135 °C | [1][2][6] |

| Refractive Index | n20/D 1.402 | [1][2][7] |

| Water Solubility | Insoluble | [2][4] |

| Appearance | Clear, colorless liquid | [2][4] |

Note: The density of a mixture of cis and trans isomers of 3-Methyl-2-pentene is reported as 0.698 g/mL at 25°C.

Core Principles: Factors Influencing Density

The density of a liquid is not a constant but is influenced primarily by temperature. While pressure also has an effect, it is generally negligible for liquids unless dealing with extreme conditions.

-

Temperature: As the temperature of this compound increases, its molecules gain kinetic energy, leading to greater average separation and an expansion in volume. Since density is inversely proportional to volume (ρ = m/V), an increase in temperature will result in a decrease in density. Therefore, it is critical to record and control the temperature during any density measurement.

-

Purity: The presence of solutes or impurities will alter the measured density. Higher molecular weight contaminants will typically increase density, while lower molecular weight ones will decrease it. This principle is the basis for using density as a quality control metric.

Experimental Determination of Density: A Validated Protocol

Accurate determination of liquid density requires meticulous technique and calibrated equipment. The pycnometer method is a highly precise and widely accepted gravimetric technique suitable for volatile liquids like this compound.[8]

Experimental Workflow Overview

The following diagram illustrates the logical flow for determining the density of this compound using a pycnometer.

Caption: Workflow for density determination using a pycnometer.

Step-by-Step Methodology

Materials:

-

Gay-Lussac or Weld pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer (calibrated, readable to ±0.1°C)

-

This compound (high purity)

-

Degassed, deionized water

-

Acetone (for cleaning)

-

Lint-free tissues

Protocol:

-

Preparation and Calibration:

-

Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone, followed by deionized water. Dry it completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Place the pycnometer, deionized water, and the this compound sample in a constant temperature water bath set to the desired temperature (e.g., 20.0°C ± 0.1°C). Allow at least 30 minutes for thermal equilibrium.[9]

-

Measure the mass of the clean, dry, and empty pycnometer with its stopper. Record this as m₁ .

-

Fill the pycnometer with the thermally equilibrated, degassed deionized water. Insert the stopper, ensuring excess water exits through the capillary.

-

Visually inspect for any air bubbles; if present, empty, and refill.

-

Carefully dry the exterior of the pycnometer with a lint-free tissue.

-

Measure the mass of the water-filled pycnometer. Record this as m₂ .

-

-

Sample Measurement:

-

Empty the pycnometer, rinse with acetone, and dry it completely.

-

Fill the dry pycnometer with the thermally equilibrated this compound, taking care to minimize vapor loss due to its volatility.

-

Insert the stopper, dry the exterior, and measure the mass of the sample-filled pycnometer. Record this as m₃ .

-

-

Calculations and Data Validation:

-

Determine the exact volume of the pycnometer (Vₚ):

-

Find the literature density of water (ρ_water) at the measured temperature.

-

Calculate: Vₚ = (m₂ - m₁) / ρ_water

-

-

Calculate the density of the sample (ρ_sample):

-

Calculate: ρ_sample = (m₃ - m₁) / Vₚ

-

-

Trustworthiness: Repeat the entire procedure at least three times. The resulting density values should be within a narrow range (e.g., ±0.001 g/mL). A high standard deviation may indicate temperature fluctuations, inconsistent filling, or the presence of impurities.

-

Safety and Handling Considerations

This compound is a hazardous chemical that requires strict safety protocols. All handling should be performed in a well-ventilated chemical fume hood.

-

Flammability: The compound is a highly flammable liquid and vapor.[4][5][10] Keep it away from heat, sparks, open flames, and other ignition sources.[10][11] Use explosion-proof electrical and ventilation equipment.[4][11] Grounding and bonding of containers is necessary to prevent static discharge.[11]

-

Health Hazards:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and flame-resistant lab coats when handling this substance.[5][11]

Conclusion

The density of this compound is a fundamental property with significant implications for its scientific and industrial applications. While literature values provide a reliable baseline, precise experimental determination is crucial for high-stakes research and development. The pycnometer method, when executed with careful control over temperature and meticulous technique, provides a self-validating system for obtaining highly accurate and trustworthy density data. Adherence to stringent safety protocols is non-negotiable when working with this flammable and hazardous compound.

References

-

ChemBK. (n.d.). 3-Methyl-cis-2-pentene. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

University of South Florida. (n.d.). Density of liquids. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Measuring Density with a Laboratory Balance. Retrieved from [Link]

-

Labuan Matriculation College. (2020, August 15). Experiment 1: Determination of the Density of Water. YouTube. Retrieved from [Link]

-

Unknown Source. (n.d.). MEASUREMENT OF DENSITY. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 922-62-3 [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. This compound [stenutz.eu]

- 7. 922-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. mt.com [mt.com]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. echemi.com [echemi.com]

cis-3-Methyl-2-pentene NMR spectral data

An In-Depth Technical Guide to the NMR Spectral Data of cis-3-Methyl-2-pentene

Introduction: Defining the Molecule

This compound (CAS No: 922-62-3) is an alkene with the molecular formula C₆H₁₂.[1] As a stereoisomer, its chemical and physical properties are intrinsically linked to the specific spatial arrangement of its constituent groups around the carbon-carbon double bond. The cis configuration, where the higher priority groups are on the same side of the double bond, creates a unique electronic and steric environment that can be definitively characterized using Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound. We will delve into the foundational principles that govern the observed chemical shifts and coupling constants, present a detailed assignment of the spectra, and outline a robust experimental protocol for acquiring high-fidelity data for this and similar volatile organic compounds. This document is intended for researchers and drug development professionals who rely on precise structural elucidation for their work.

Part 1: Core Principles of Isomer Differentiation by NMR

The unambiguous identification of cis- and trans-alkene isomers is a classic application of NMR spectroscopy. Two primary phenomena are leveraged for this purpose: vicinal proton-proton coupling constants (³JHH) in ¹H NMR and the γ-gauche effect in ¹³C NMR.

-

¹H NMR Vicinal Coupling: The magnitude of the coupling constant between two protons on adjacent carbons (vicinal protons) is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[2] For protons across a double bond, this translates to distinct ranges for cis and trans geometries. cis-Vinylic protons typically exhibit a smaller coupling constant, generally in the range of 6-15 Hz, whereas trans-vinylic protons show a larger coupling of 11-18 Hz.[3][4] This difference is often the most definitive piece of evidence for stereochemical assignment.

-

¹³C NMR γ-Gauche Effect: The steric environment significantly influences ¹³C chemical shifts. The γ-gauche effect describes the shielding (an upfield shift to a lower ppm value) of a carbon atom when it is in a gauche (staggered) orientation relative to a substituent three bonds away.[4] In cis-alkenes, the allylic carbons are sterically crowded, leading to a pronounced γ-gauche effect. Consequently, these carbons appear at a higher field (lower ppm) compared to their counterparts in the less-crowded trans-isomer.[4]

Part 2: Spectral Analysis and Data Interpretation

The following spectral data is synthesized from publicly available spectral databases and is typically acquired in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (0 ppm).[5][6]

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms in this compound are numbered as shown below.

Caption: Structure of this compound with proton/carbon numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H(a) | ~5.17 | Quartet (q) | ~6.8 | 1H |

| H₂(d) | ~1.92-2.05 | Quartet (q) | ~7.5 | 2H |

| H₃(c) | ~1.53-1.60 | Singlet (s) / Broad s | - | 3H |

| H₃(b) | ~1.48-1.59 | Doublet (d) | ~6.8 | 3H |

| H₃(e) | ~0.96-0.97 | Triplet (t) | ~7.5 | 3H |

Note: Exact chemical shifts can vary slightly based on solvent and concentration.[7] Data is compiled from typical alkene chemical shift values and available data sets.[8][9]

Interpretation and Causality:

-

H(a) at ~5.17 ppm: This signal is the vinylic proton. It is downfield due to the deshielding effect of the π-electrons in the double bond. It appears as a quartet because it is coupled to the three protons of the adjacent methyl group (H₃(b)), following the n+1 rule (3+1=4). The key diagnostic feature, the coupling constant of ~6.8 Hz, falls squarely within the expected range for cis-vinylic protons (6-15 Hz), providing strong evidence for the assigned stereochemistry.[3][10]

-

H₂(d) at ~1.92-2.05 ppm: These are the allylic protons on the ethyl group. Their position is downfield relative to a standard alkane due to the proximity of the electron-withdrawing double bond. The signal is a quartet due to coupling with the three protons of its neighboring methyl group (H₃(e)).

-

H₃(c) at ~1.53-1.60 ppm: This methyl group is attached directly to the double bond (C3) and is cis to the other methyl group (C1). It typically appears as a singlet because it has no vicinal proton neighbors. However, long-range allylic coupling to H(a) can sometimes cause slight peak broadening.

-

H₃(b) at ~1.48-1.59 ppm: This methyl group is also attached to the double bond (C2). Its signal is split into a doublet by the single vinylic proton, H(a), with a matching coupling constant of ~6.8 Hz.

-

H₃(e) at ~0.96-0.97 ppm: This is the terminal methyl group of the ethyl chain. It is the most upfield signal, as it is furthest from the deshielding double bond. It appears as a triplet due to coupling with the two protons of the adjacent methylene group (H₂(d)).

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows six signals, one for each unique carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C3 | ~133-135 |

| C2 | ~123-125 |

| C4 | ~28-30 |

| C6 | ~20-22 |

| C1 | ~12-14 |

| C5 | ~13-15 |

Note: Data is compiled from spectral databases and predictive models.[11][12]

Interpretation and Causality:

-

C2 and C3 (~123-135 ppm): These are the sp²-hybridized carbons of the double bond and are the most downfield signals. C3, being the more substituted carbon (a quaternary carbon), is typically further downfield than the C2 methine carbon.[13]

-

C4, C1, C6 (Allylic Carbons): The chemical shifts of these carbons are crucial for confirming the cis geometry. Due to the γ-gauche effect, the steric repulsion between the cis-oriented C1 methyl group and the C4 methylene group causes both of their signals, along with the C6 methyl, to be shielded (shifted upfield) compared to where they would appear in the trans isomer.[4]

-

C5 (~13-15 ppm): This terminal methyl carbon is the most shielded (furthest upfield) as it is furthest from the double bond and experiences no significant deshielding effects.

Part 3: Advanced 2D NMR Correlations (Predictive)

While 1D NMR is sufficient for identifying this compound, 2D NMR experiments like COSY and HSQC provide irrefutable confirmation of the assignments through bond correlations.[14]

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice. It is a good solvent for non-polar alkenes and its residual proton signal (CHCl₃ at ~7.26 ppm) and carbon triplet (~77 ppm) do not interfere with the analyte signals. [6]2. Analyte Concentration: For a standard ¹H NMR spectrum, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃. [15]For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time. [15]3. Filtration: It is critical to remove any particulate matter, as this will disrupt the magnetic field homogeneity and lead to poor spectral resolution (broad peaks). Filter the sample solution through a Pasteur pipette containing a small, tight plug of glass wool or a specialized syringe filter directly into a clean, high-quality 5 mm NMR tube. [16]4. Handling Volatility: this compound is a volatile liquid with a boiling point of 67-68 °C. [17]Perform the dissolution and transfer in a well-ventilated area and cap the NMR tube promptly and securely to prevent selective evaporation of the analyte or solvent, which would alter the concentration.

-

Data Acquisition: After inserting the sample into the spectrometer, the instrument must be locked onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to optimize its homogeneity, which is essential for obtaining sharp, well-resolved peaks. Finally, the desired NMR experiments (¹H, ¹³C, COSY, etc.) are run using standard acquisition parameters.

Conclusion

The NMR spectrum of this compound provides a rich dataset that allows for its complete and unambiguous structural characterization. The key identifying features are the chemical shift of the vinylic proton (~5.17 ppm), the magnitude of its vicinal coupling constant (~6.8 Hz) confirming the cis geometry, and the upfield shifts of the allylic carbons in the ¹³C spectrum due to the γ-gauche effect. By combining careful sample preparation with a systematic analysis of 1D and 2D NMR data, researchers can confidently elucidate the precise stereochemistry of this and other related alkene systems.

References

-

OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. Retrieved from [Link]

-

J Chem Ecol. (2004). Submicro scale NMR sample preparation for volatile chemicals. PubMed, 30(11), 2153-61. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

TMP Chem. (2023). NMR 5: Coupling Constants. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Hans J. Reich, University of Wisconsin. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. r/OrganicChemistry. Retrieved from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chegg.com. (2020). Solved Table 1: 1H NMR data of 3-methyl-2-pentene. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentene, 3-methyl-. NIST WebBook. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Trans-3-methyl-2-pentene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 3-Methyl-2-pentene. Retrieved from [Link]

-

Chemistry with Dr Scott. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 3-methylpentane. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-PENTENE, 3-METHYL-, (E)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chad's Prep. (2018). 15.5a The Chemical Shift in C13 and Proton NMR. Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2014). How can you investigate a cis/trans isomer with COSY NMR?. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentene, 3-methyl-, (Z)-. NIST WebBook. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H12). Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C6H12) [pubchemlite.lcsb.uni.lu]

- 2. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 7. chem.washington.edu [chem.washington.edu]

- 8. Solved Table 1: 1H NMR data of 3-methyl-2-pentene. Peak | Chegg.com [chegg.com]

- 9. trans-2-Pentene(646-04-8) 1H NMR [m.chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. This compound(922-62-3) 13C NMR [m.chemicalbook.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. youtube.com [youtube.com]

- 15. organomation.com [organomation.com]

- 16. sites.bu.edu [sites.bu.edu]

- 17. This compound | 922-62-3 [chemicalbook.com]

Molecular Structure and Proton Environments

An In-Depth Technical Guide to the ¹H NMR Spectrum of cis-3-Methyl-2-pentene

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, moving from fundamental principles to a detailed interpretation of its spectral features. Our approach emphasizes the causal links between molecular structure and spectral output, providing a self-validating framework for analysis.

This compound (CAS No: 922-62-3) is an alkene with the molecular formula C₆H₁₂.[2] Its structure contains a carbon-carbon double bond, with a specific cis (or Z) stereochemistry. The first step in predicting and interpreting its ¹H NMR spectrum is to identify all chemically non-equivalent protons in the molecule. Due to the lack of symmetry across the double bond and within the substituents, there are five distinct proton environments in this compound.

The diagram below illustrates the molecular structure with each unique proton group labeled (a-e) for subsequent spectral assignment.

Caption: Molecular structure of this compound with non-equivalent protons labeled (a-e).

Principles of ¹H NMR and Alkene Spectra

The interpretation of an alkene's ¹H NMR spectrum relies on three core parameters: chemical shift, integration, and spin-spin coupling.[1][3]

-

Chemical Shift (δ) : The location of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. The π-electrons of an alkene's double bond generate a magnetic field that deshields attached protons (vinylic protons) and, to a lesser extent, protons on adjacent carbons (allylic protons).[1][4] This causes vinylic protons to resonate downfield, typically in the 4.5-7.0 ppm range, while allylic protons appear around 1.8-2.5 ppm.[1]

-

Integration : The area under each signal is directly proportional to the number of protons generating that signal.[1][3] This allows for the determination of the relative ratio of protons in each unique environment.

-

Spin-Spin Coupling (J-coupling) : Protons on adjacent carbons that are chemically non-equivalent will split each other's signals into multiple lines (a multiplet). The splitting pattern is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[5] The distance between these lines, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the spatial relationship between the coupled protons. For alkenes, the magnitude of J is stereochemically dependent, with cis-vinylic coupling constants typically ranging from 6-14 Hz.[4]

Predicted ¹H NMR Spectrum Analysis

By applying the principles above to the five distinct proton environments (a-e) of this compound, we can predict the features of its ¹H NMR spectrum.

-

Protons (e) - The Terminal Methyl Group (CH₃):

-

Chemical Shift (δ ≈ 0.97 ppm): These protons are on a standard alkyl chain, furthest from the deshielding effect of the double bond. They are expected to appear furthest upfield.

-

Integration: 3H.

-

Multiplicity (Triplet): These three protons are adjacent to the two protons of the methylene group (d). Following the n+1 rule (2+1=3), the signal is split into a triplet.

-

-

Protons (a) - The Vinylic Methyl Group (CH₃):

-

Chemical Shift (δ ≈ 1.48 ppm): These protons are attached to a carbon of the double bond. While not directly on the double bond like vinylic protons, they are close enough to experience some deshielding.

-

Integration: 3H.

-

Multiplicity (Doublet): These three protons are adjacent to the single vinylic proton (b). According to the n+1 rule (1+1=2), their signal is split into a doublet.

-

-

Protons (c) - The Allylic Methyl Group (CH₃):

-

Chemical Shift (δ ≈ 1.53 ppm): These protons are on a methyl group directly attached to the double bond, making them allylic. They are deshielded compared to standard alkyl protons.

-

Integration: 3H.

-

Multiplicity (Singlet): These protons have no non-equivalent protons on an adjacent carbon. The neighboring carbon is part of the double bond and has no protons attached. Therefore, this signal appears as an unsplit singlet.

-

-

Protons (d) - The Allylic Methylene Group (CH₂):

-

Chemical Shift (δ ≈ 1.92 ppm): As allylic protons, they are deshielded by the adjacent π-system and are expected in the typical allylic region.

-

Integration: 2H.

-

Multiplicity (Quartet): These two protons are adjacent to the three protons of the terminal methyl group (e). The n+1 rule (3+1=4) predicts their signal will be a quartet.

-

-

Proton (b) - The Vinylic Proton (=CH):

-

Chemical Shift (δ ≈ 5.17 ppm): This proton is directly attached to the double bond, placing it in the highly deshielded vinylic region.

-

Integration: 1H.

-

Multiplicity (Quartet): This proton is coupled to the three adjacent protons of the vinylic methyl group (a). The n+1 rule (3+1=4) predicts a quartet. The J-coupling value for this interaction would be characteristic of coupling across a double bond.

-

Data Summary

The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shift and multiplicity assignments are consistent with data reported for 3-methyl-2-pentene.[6]

| Peak Assignment (Label) | Chemical Shift (δ, ppm) | Integration | Multiplicity |

| Protons (e) | ~0.97 | 3H | Triplet |

| Protons (a) | ~1.48 | 3H | Doublet |

| Protons (c) | ~1.53 | 3H | Singlet |

| Protons (d) | ~1.92 | 2H | Quartet |

| Proton (b) | ~5.17 | 1H | Quartet |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for acquiring a high-resolution ¹H NMR spectrum.

A. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample, such as chloroform-d (CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[5]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Standard Addition: Add a small amount of a reference standard, typically tetramethylsilane (TMS), whose signal is defined as 0.0 ppm.[5][7]

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

B. Spectrometer Setup and Data Acquisition The following workflow is for a modern NMR spectrometer (e.g., 400 MHz or higher).[1]

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

-

Sample Insertion: Place the NMR tube into a spinner turbine and insert it into the magnet.[1]

-

Locking: The spectrometer locks onto the deuterium signal from the solvent to stabilize the magnetic field against drift.[1]

-

Shimming: An automated or manual shimming process is performed to optimize the homogeneity of the magnetic field, which is critical for achieving high resolution and sharp peaks.[1]

-

Acquisition: Set standard ¹H acquisition parameters and begin the experiment. The raw data is collected as a Free Induction Decay (FID) signal.[1]

-

Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum via a Fourier Transform. The resulting spectrum is then phased, baseline-corrected, and integrated to yield the final, interpretable data.[1]

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how fundamental NMR principles can be used for definitive structural verification. The five distinct signals, their characteristic chemical shifts (particularly the downfield vinylic proton), specific integration values, and predictable splitting patterns (triplet, doublet, singlet, and two quartets) all converge to provide an unambiguous fingerprint of the molecule's structure and stereochemistry. This guide provides the technical foundation for researchers to confidently perform and interpret such analyses.

References

-

Organic Spectroscopy International. (2014). NMR...........ALKENES. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethene C2H4. Retrieved from [Link]

-

PubChem. (n.d.). (E)-3-methylpent-2-ene. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Chegg. (2020). Solved Table 1: 1H NMR data of 3-methyl-2-pentene. Retrieved from [Link]

-

Transtutors. (2021). Study the NMR spectrum of cis -2-pentene (C5H10) (Figure 33). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 1H NMR spectra of E/Z pent-2-ene. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. labproinc.com [labproinc.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H proton nmr spectrum of ethene C2H4 CH2=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethylene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Solved Table 1: 1H NMR data of 3-methyl-2-pentene. Peak | Chegg.com [chegg.com]

- 7. C5H10 E-pent-2-ene 2-pentene Z-pent-2-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cis-pent-2-ene trans-pent-2-ene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹³C NMR Analysis of cis-3-Methyl-2-pentene

Abstract

This technical guide provides a comprehensive analysis of cis-3-Methyl-2-pentene using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation required for the unambiguous structural elucidation of this alkene. By integrating foundational principles with advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), this guide serves as an authoritative resource for leveraging ¹³C NMR in molecular characterization.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the field of organic chemistry, the precise determination of a molecule's carbon framework is paramount. ¹³C NMR spectroscopy stands as a cornerstone technique for this purpose, providing direct insight into the number and electronic environment of each carbon atom within a structure.[1] Unlike ¹H NMR, routine ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp line.[2][3] This feature is invaluable for determining molecular symmetry and identifying the constituent carbon types.

The subject of this guide, this compound, is a simple six-carbon alkene. Despite its structural simplicity, it presents key features—including sp² and sp³ hybridized carbons and a defined stereochemistry—that make it an excellent model for demonstrating the power and nuance of ¹³C NMR analysis.

Theoretical Principles: Predicting Chemical Shifts in this compound

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. For this compound, several key factors govern the expected chemical shifts for its six distinct carbon atoms.

-

Hybridization: The most significant factor is the hybridization state of the carbon atoms. The sp² hybridized carbons of the double bond (C2 and C3) are deshielded and resonate at a much lower field (typically 115-140 ppm) compared to the sp³ hybridized alkyl carbons (typically 10-35 ppm).[2][4]

-

Substitution: The degree of substitution on a carbon atom also influences its chemical shift. Generally, a more substituted carbon atom will resonate further downfield.

-

The γ-Gauche Effect: Stereochemistry plays a crucial role in determining chemical shifts. The cis configuration of the alkene leads to a steric interaction between the methyl group on C2 (C1) and the ethyl group on C3 (C4 and C5). This steric compression, known as the γ-gauche effect, causes an upfield (shielding) shift of the involved carbon nuclei compared to their counterparts in the trans isomer.[5][6][7][8] In this compound, the C1 and C4 carbons are expected to be shielded due to this effect. This phenomenon is a powerful diagnostic tool for assigning stereochemistry in alkenes.[9]

Experimental Protocol for High-Resolution Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful optimization of experimental parameters. The following protocol is a self-validating system designed for the unambiguous characterization of small organic molecules like this compound.

Sample Preparation

-

Analyte: this compound.

-

Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing power for nonpolar compounds and its deuterium signal, which is used by the spectrometer for field-frequency locking.[3][9]

-

Concentration: Dissolve approximately 20-50 mg of the analyte in 0.6-0.7 mL of CDCl₃.[10] A higher concentration is recommended for ¹³C NMR compared to ¹H NMR to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[1]

-

Standard: Tetramethylsilane (TMS) is added as an internal standard and its signal is set to 0.0 ppm.[3][9]

Spectrometer Configuration & Acquisition Parameters

-

Pulse Program (¹³C): A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems) with a 30° pulse angle is optimal for routine analysis.[11]

-

Pulse Programs (DEPT): DEPT-90 and DEPT-135 experiments are essential for determining carbon multiplicity.[12][13]

-

Relaxation Delay (D1): A delay of 2.0 seconds is a suitable starting point for small molecules.[10][11] For quantitative analysis, a much longer delay (5 times the longest T₁) or the use of a relaxation agent like Cr(acac)₃ would be necessary to ensure full relaxation of all nuclei.[14][15][16]

-

Number of Scans (NS): Due to the low sensitivity of ¹³C, a sufficient number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.[10][11]

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted to the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in pure absorption mode, and the baseline is corrected to be flat.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm or the residual CDCl₃ triplet to 77.16 ppm.[17]

Spectral Analysis and Structural Assignment

The structural assignment is a systematic process that combines the information from the standard proton-decoupled ¹³C spectrum with the multiplicity data from the DEPT experiments.

// Invisible nodes for positioning inv1 [label="", width=0.1, height=0.1, style=invis]; inv2 [label="", width=0.1, height=0.1, style=invis];

// Double bond C2 -- C3 [dir=none]; C2 -- inv1 [dir=none, style=invis]; inv1 -- C3 [dir=none, constraint=false];

// Substituents C2 -- C1; C2 -- H_C2; C3 -- CMe; C3 -- C4; C4 -- C5; }

Predicted ¹³C NMR Data

The predicted chemical shifts for this compound are based on established chemical shift ranges and stereochemical effects.[4][18] The DEPT experiments provide crucial information for assignment:

-

DEPT-90: Only CH (methine) carbons will show a positive signal.[14][19]

-

DEPT-135: CH and CH₃ (methyl) carbons show positive signals, while CH₂ (methylene) carbons show negative signals. Quaternary (C) carbons are absent from all DEPT spectra.[14][19]

| Carbon Atom | Predicted δ (ppm) | Carbon Type | DEPT-90 Signal | DEPT-135 Signal | Assignment Justification |

| C1 | ~16.5 | CH₃ | None | Positive | Upfield sp³ signal. Shielded by γ-gauche effect with C4. |

| C2 | ~124.0 | CH | Positive | Positive | Downfield sp² signal (less substituted). Confirmed as CH by DEPT-90. |

| C3 | ~134.0 | C | None | None | Downfield sp² signal (more substituted). Absent in DEPT confirms quaternary. |

| C4 | ~20.0 | CH₂ | None | Negative | Upfield sp³ signal. Negative DEPT-135 confirms CH₂. Shielded by γ-gauche effect. |

| C5 | ~13.5 | CH₃ | None | Positive | Terminal methyl group, typically the most upfield signal. |

| C(3)-Me | ~21.5 | CH₃ | None | Positive | Upfield sp³ signal, slightly deshielded compared to other methyls. |

Detailed Assignment Rationale

-

Quaternary Carbon (C3): The signal around 134.0 ppm is readily assigned to C3. It is in the sp² region and will be the only signal present in the standard ¹³C spectrum that is absent in both the DEPT-90 and DEPT-135 spectra.[13][19]

-

Methine Carbon (C2): The signal at approximately 124.0 ppm is assigned to C2. It is in the sp² region and is the only signal that will appear as a positive peak in the DEPT-90 spectrum.[19]

-

Methylene Carbon (C4): The signal around 20.0 ppm is assigned to C4. It is the only signal in the sp³ region that will appear as a negative peak in the DEPT-135 spectrum.[19] Its upfield shift relative to a typical acyclic CH₂ group is evidence of the γ-gauche steric interaction.

-

Methyl Carbons (C1, C5, C(3)-Me): The remaining three signals (~13.5, ~16.5, and ~21.5 ppm) are all methyl groups, as they appear as positive peaks in the DEPT-135 spectrum but are absent in the DEPT-90 spectrum.

-

The most upfield signal at ~13.5 ppm is assigned to C5 , the terminal methyl of the ethyl group, as it is the most electronically shielded.

-

The signal at ~16.5 ppm is assigned to C1 . It is sterically compressed by the cis ethyl group, resulting in significant shielding via the γ-gauche effect.[9]

-

The signal at ~21.5 ppm is assigned to the methyl group attached to C3 . It experiences the least shielding/deshielding effects among the methyl groups.

-

Conclusion